
4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one is a synthetic organic compound with a complex structure It belongs to the pyridazinone class of compounds, which are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the core pyridazinone structure. This can be achieved by reacting ethyl hydrazinecarboxylate with an appropriate diketone under acidic conditions to form the pyridazinone ring.
Alkylation: The 2-ethyl group is introduced through an alkylation reaction, often using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Propoxy Substitution: The propoxy group is attached via a nucleophilic substitution reaction, where the pyridazinone is reacted with 1-(4-cyclohexylphenyl)propanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazinones depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, compounds of the pyridazinone class have shown promise in treating conditions such as inflammation, cardiovascular diseases, and cancer. Research is ongoing to determine the specific therapeutic potential of this compound.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
作用机制
The mechanism of action of 4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridazinone core. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4-Chloro-5-(1-phenylpropoxy)-2-ethylpyridazin-3(2H)-one: Lacks the cyclohexyl group, which may affect its biological activity.
5-(1-(4-Cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one: Lacks the chlorine atom, which could influence its reactivity and interactions.
4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-methylpyridazin-3(2H)-one: Has a methyl group instead of an ethyl group, potentially altering its chemical properties.
Uniqueness
The presence of both the chlorine atom and the cyclohexylphenyl group in 4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one makes it unique. These groups can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
88093-63-4 |
|---|---|
分子式 |
C21H27ClN2O2 |
分子量 |
374.9 g/mol |
IUPAC 名称 |
4-chloro-5-[1-(4-cyclohexylphenyl)propoxy]-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C21H27ClN2O2/c1-3-18(26-19-14-23-24(4-2)21(25)20(19)22)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h10-15,18H,3-9H2,1-2H3 |
InChI 键 |
KXSGKHKFGBNGSY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=C(C=C1)C2CCCCC2)OC3=C(C(=O)N(N=C3)CC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


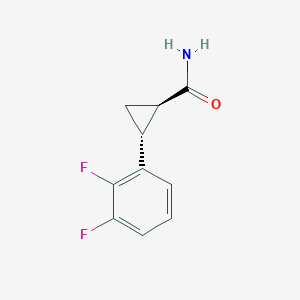

![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)

![6-[2-(Benzylsulfanyl)ethyl]-7H-purine](/img/structure/B12927870.png)
![4-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B12927872.png)
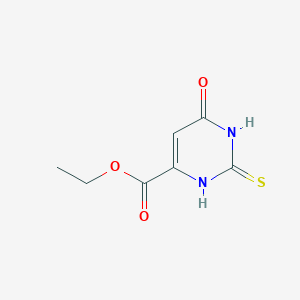

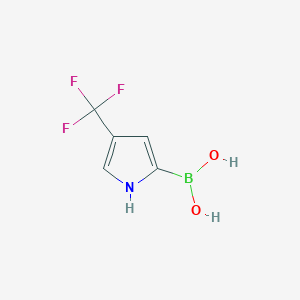
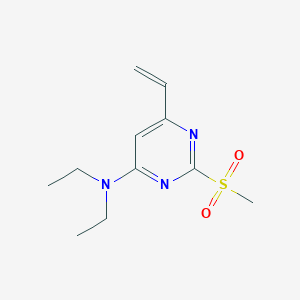
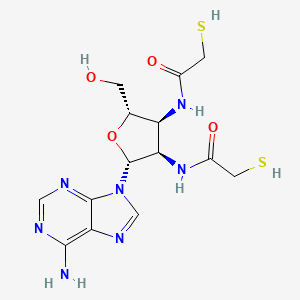
![Ethyl [6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]carbamate](/img/structure/B12927912.png)
![5'-Bromo-3,6-dimethyl-4H-[1,4'-bipyridazin]-6'(1'H)-one](/img/structure/B12927925.png)
